molecular formula C7H12O2 B6747379 1-(Methoxymethyl)cyclobutane-1-carbaldehyde

1-(Methoxymethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6747379
M. Wt: 128.17 g/mol
InChI Key: WLIWPQWVHIEUQL-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂. It is a cyclobutane derivative with a methoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(Methoxymethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Methoxymethyl)cyclobutan-1-ol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-carbaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.

    Cyclobutanecarboxaldehyde: A cyclobutane derivative with an aldehyde functional group.

    Methoxymethylcyclobutane: A cyclobutane derivative with a methoxymethyl group.

Uniqueness

1-(Methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde functional group on the cyclobutane ring. This combination of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(methoxymethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-6-7(5-8)3-2-4-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIWPQWVHIEUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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